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Compound of Interest

Compound Name: Bis(cyanopropyl)dichlorosilane

Cat. No.: B091294 Get Quote

Technical Guide: Spectroscopic Characterization of
Bis(cyanopropyl)dichlorosilane
Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available, detailed experimental spectroscopic data (NMR, FT-IR) for

Bis(cyanopropyl)dichlorosilane is limited. This guide provides a comprehensive overview of

the expected spectroscopic characteristics and experimental protocols based on established

principles of organosilane chemistry. For illustrative purposes, representative data from a

closely related analogue, (3-Cyanopropyl)methyldichlorosilane, is presented where specific

data for the target compound is unavailable.

Introduction
Bis(cyanopropyl)dichlorosilane, with the chemical formula C₈H₁₂Cl₂N₂Si, is a bifunctional

organosilane compound. Its structure, featuring two cyanopropyl groups and two reactive

chlorine atoms attached to a central silicon atom, makes it a valuable precursor in the synthesis

of specialized silicones and as a surface modifying agent. The cyano groups offer sites for

further chemical modification, while the dichlorosilane moiety allows for hydrolysis and

condensation reactions to form polysiloxane networks.

Accurate characterization of this compound is critical for its application in research and

development. This technical guide outlines the expected spectroscopic data from Nuclear
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Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, along with

detailed experimental protocols for its synthesis and analysis.

Molecular Structure and Expected Spectroscopic
Features
The molecular structure of Bis(cyanopropyl)dichlorosilane is key to interpreting its

spectroscopic data. The molecule possesses a central silicon atom bonded to two chlorine

atoms and two 3-cyanopropyl chains.

Expected ¹H NMR Signals: The proton NMR spectrum is expected to show three distinct

signals corresponding to the three methylene (-CH₂-) groups in the propyl chain.

Expected ¹³C NMR Signals: The carbon NMR spectrum should display four signals: three for

the propyl chain carbons and one for the nitrile carbon.

Expected FT-IR Absorptions: The infrared spectrum will be characterized by the stretching

vibration of the nitrile group (C≡N) and various vibrations associated with the alkyl chain and

the Si-Cl bonds.

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Disclaimer: The following tables present representative NMR data for the analogous compound

(3-Cyanopropyl)methyldichlorosilane, as specific experimental data for

Bis(cyanopropyl)dichlorosilane is not readily available.

Table 1: Representative ¹H NMR Data for an Analogous Cyanopropyl-substituted Dichlorosilane

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~2.5 Triplet 4H α-CH₂ (next to C≡N)

~1.9 Multiplet 4H β-CH₂

~1.1 Multiplet 4H γ-CH₂ (next to Si)
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Table 2: Representative ¹³C NMR Data for an Analogous Cyanopropyl-substituted

Dichlorosilane

Chemical Shift (ppm) Assignment

~119 C≡N

~20 α-CH₂

~18 β-CH₂

~15 γ-CH₂

Fourier-Transform Infrared (FT-IR) Spectroscopy
Table 3: Expected FT-IR Vibrational Bands for Bis(cyanopropyl)dichlorosilane

Wavenumber (cm⁻¹) Intensity Assignment

~2950 Medium C-H stretch (asymmetric)

~2870 Medium C-H stretch (symmetric)

~2245 Strong C≡N stretch (nitrile)

~1460 Medium -CH₂- bend (scissoring)

~800 Strong Si-Cl stretch

~550 Strong Si-Cl stretch

Experimental Protocols
Hypothetical Synthesis of
Bis(cyanopropyl)dichlorosilane
This protocol describes a plausible method for the synthesis of

Bis(cyanopropyl)dichlorosilane via hydrosilylation.

Materials:
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Dichlorosilane (H₂SiCl₂)

Allyl cyanide (CH₂=CHCH₂CN)

Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex)

Anhydrous toluene

Inert gas (Argon or Nitrogen)

Procedure:

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux

condenser, and an addition funnel under an inert atmosphere is charged with a solution of

dichlorosilane in anhydrous toluene.

A small amount of Karstedt's catalyst is added to the flask.

Allyl cyanide is dissolved in anhydrous toluene and placed in the addition funnel.

The allyl cyanide solution is added dropwise to the stirred solution of dichlorosilane at room

temperature.

After the addition is complete, the reaction mixture is gently heated to 60-70 °C for several

hours to ensure the completion of the reaction.

The reaction progress is monitored by FT-IR spectroscopy by observing the disappearance

of the Si-H stretching band (~2200 cm⁻¹) from dichlorosilane.

Upon completion, the solvent is removed under reduced pressure.

The crude product is purified by vacuum distillation to yield

Bis(cyanopropyl)dichlorosilane as a colorless liquid.

Spectroscopic Characterization
¹H and ¹³C NMR Spectroscopy:
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A sample of the purified product (~10-20 mg) is dissolved in deuterated chloroform (CDCl₃)

in an NMR tube.

¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as

an internal standard.

FT-IR Spectroscopy:

A thin film of the neat liquid sample is placed between two potassium bromide (KBr) or

sodium chloride (NaCl) plates.

The FT-IR spectrum is recorded in the range of 4000-400 cm⁻¹.

The positions of the absorption bands are reported in reciprocal centimeters (cm⁻¹).

Visualizations
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Caption: Experimental workflow for the synthesis and characterization of

Bis(cyanopropyl)dichlorosilane.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b091294?utm_src=pdf-body-img
https://www.benchchem.com/product/b091294?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b091294?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Structure

Expected NMR Signals

Si

Cl Cl γ-CH₂γ-CH₂

β-CH₂

¹H: γ-CH₂ ¹³C: γ-CH₂

α-CH₂

¹H: β-CH₂ ¹³C: β-CH₂

C≡N

¹H: α-CH₂ ¹³C: α-CH₂¹³C: C≡N

β-CH₂

α-CH₂

C≡N

Click to download full resolution via product page

To cite this document: BenchChem. [Spectroscopic data (NMR, FT-IR) for
Bis(cyanopropyl)dichlorosilane characterization.]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b091294#spectroscopic-data-nmr-ft-ir-for-
bis-cyanopropyl-dichlorosilane-characterization]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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